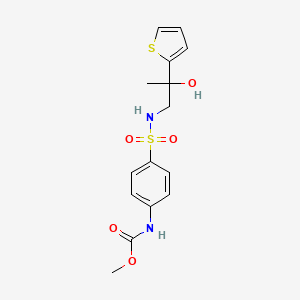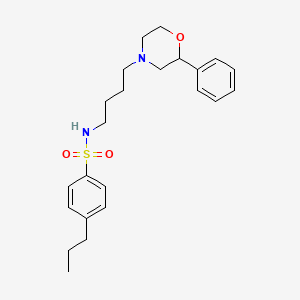
N-(4-(2-苯基吗啉基)丁基)-4-丙基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide, also known as PMSB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PMSB belongs to the class of sulfonamides, which are known for their antimicrobial and anti-inflammatory properties.
科学研究应用
手性N-杂环化合物的合成
艾尔曼和他的同事开发的纯对映体叔丁基亚磺酰胺已成为不对称合成中的金标准。它用作胺及其衍生物立体选择性合成的手性助剂。特别是,叔丁基亚磺酰胺通过亚磺酰胺介导N-杂环化合物的合成。该方法可用于合成结构多样的哌啶、吡咯烷、氮杂环丁烷及其稠合衍生物。这些化合物通常代表天然产物和治疗适用分子中发现的关键结构单元 .
抗菌活性
N-(4-(4-(甲基磺酰基)苯基)-5-苯基噻唑-2-基)苯磺酰胺的衍生物结合了噻唑和磺酰胺基团,这两种基团都以其抗菌活性而闻名。这些混合抗菌剂有望成为治疗细菌感染的药物 .
铃木-宫浦偶联
该化合物中的磺酰胺官能团可用于铃木-宫浦交叉偶联反应。这种过渡金属催化的碳-碳键形成反应由于其温和的条件和官能团耐受性而得到广泛应用。通过选择合适的硼试剂,N-(4-(2-苯基吗啉基)丁基)-4-丙基苯磺酰胺可以参与有效的交叉偶联反应 .
作用机制
Target of Action
The primary targets of N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide are monoamine neurotransmitters . This compound acts as a releaser of these neurotransmitters, which play a crucial role in transmitting signals in the nervous system .
Mode of Action
N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide interacts with its targets by releasing monoamine neurotransmitters . It also acts as an agonist at serotonin receptors . Compounds with an N-propyl substitution, like this one, act as dopamine receptor agonists .
Biochemical Pathways
The action of N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide affects the biochemical pathways of monoamine neurotransmitters . The release of these neurotransmitters and the activation of serotonin and dopamine receptors can lead to various downstream effects, including stimulant effects .
Result of Action
The molecular and cellular effects of N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide’s action primarily involve the stimulation of monoamine neurotransmitter release and the activation of serotonin and dopamine receptors . This can lead to various physiological responses, including stimulant effects .
生化分析
Biochemical Properties
N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It acts as a releaser of monoamine neurotransmitters and has stimulant effects . The compound interacts with serotonin receptors and dopamine receptors, where it acts as an agonist .
Cellular Effects
N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide influences various types of cells and cellular processes. It affects cell signaling pathways by modulating the release of neurotransmitters, which in turn impacts gene expression and cellular metabolism . The compound’s interaction with serotonin and dopamine receptors plays a vital role in altering cell function and signaling pathways .
Molecular Mechanism
The molecular mechanism of N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a small molecule inhibitor of protein kinase BTK, which is involved in various cellular processes. By inhibiting BTK, the compound can modulate cellular signaling pathways and gene expression, leading to its observed effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time . Long-term effects observed in in vitro and in vivo studies include alterations in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating neurotransmitter release and receptor activity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular signaling and metabolism. Threshold effects and dose-dependent responses are crucial for determining the compound’s safety and efficacy in animal studies.
Metabolic Pathways
N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety. Understanding these pathways is essential for optimizing the compound’s use in biochemical and pharmacological applications.
Transport and Distribution
The transport and distribution of N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution affects its activity and function, influencing its therapeutic potential.
Subcellular Localization
N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide’s subcellular localization is directed by targeting signals and post-translational modifications. These factors guide the compound to specific compartments or organelles, where it exerts its effects. The compound’s activity and function are influenced by its localization, which is crucial for its role in cellular processes.
属性
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)butyl]-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c1-2-8-20-11-13-22(14-12-20)29(26,27)24-15-6-7-16-25-17-18-28-23(19-25)21-9-4-3-5-10-21/h3-5,9-14,23-24H,2,6-8,15-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAXJUXPYRQFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


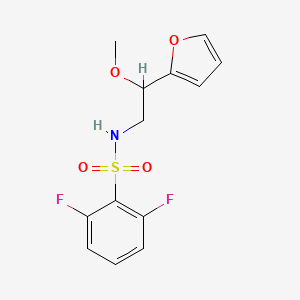
![2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide](/img/structure/B2579612.png)
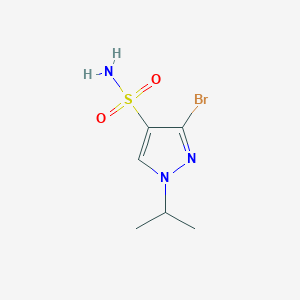
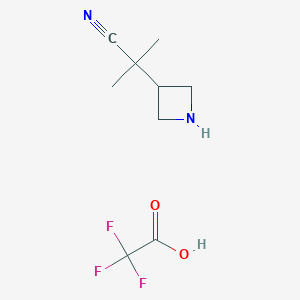
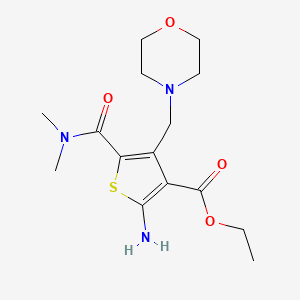

![8-(4-(benzo[d]isothiazol-3-yl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one](/img/structure/B2579619.png)
![4-[(2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2579620.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2579621.png)
![methyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2579623.png)

![Ethyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2579629.png)
